methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a brominated pyrrolopyridine derivative featuring a bicyclic heterocyclic scaffold. The compound contains:
- A pyrrolo[2,3-b]pyridine core, which is a fused aromatic system combining pyrrole and pyridine rings.
- Bromine at position 6, enhancing electrophilic reactivity for further functionalization (e.g., cross-coupling reactions) .
- Methoxycarbonyl groups at position 3 and a 2-methoxy-2-oxoethyl substituent at position 2, contributing to its steric and electronic properties. These ester groups improve solubility in organic solvents and influence hydrogen-bonding interactions .
This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing kinase inhibitors or fluorescent probes due to its planar aromatic structure and bromine-mediated reactivity .
Properties
IUPAC Name |
methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-18-9(16)5-7-10(12(17)19-2)6-3-4-8(13)15-11(6)14-7/h3-4H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFXYCPZCKEORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C2=C(N1)N=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a complex heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. Below is a detailed examination of its biological activity, including data tables and research findings.
Structural Characteristics
The compound features several key functional groups:
- Bromine atom : Enhances reactivity and potential for further functionalization.
- Methoxy group : Contributes to its chemical properties.
- Ester functional group : Provides a site for hydrolysis and other transformations.
These structural elements are crucial for its biological activity, particularly in targeting specific receptors involved in various diseases.
Anticancer Potential
This compound has been investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in cell proliferation and survival, making them significant targets in cancer therapy.
Key Findings :
- Inhibition of FGFRs : The compound has shown promising results in inhibiting FGFR signaling pathways, which are often aberrantly activated in tumors. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structure. The presence of specific substituents can enhance or diminish its efficacy as an FGFR inhibitor.
| Substituent | Effect on Activity |
|---|---|
| Bromine atom | Increases reactivity and potential interactions |
| Methoxy group | Modulates pharmacokinetics |
| Ester group | Allows for hydrolysis, impacting bioavailability |
Research Findings
Recent studies have highlighted the compound's diverse biological activities beyond FGFR inhibition:
- Antidiabetic Activity : Some derivatives have shown potential in enhancing insulin sensitivity, indicating a role in metabolic disorders .
- Antimycobacterial Activity : Compounds with similar scaffolds have been evaluated for their ability to combat mycobacterial infections, showcasing broad-spectrum antimicrobial properties .
- Antiviral Properties : The potential antiviral activity of pyrrolopyridine derivatives has been explored, suggesting applications in treating viral infections .
Comparison with Similar Compounds
Key Observations:
- Bromine Position : Bromine at C6 (target compound) vs. C3 or C5 in analogues dictates regioselectivity in cross-coupling reactions .
- Ester Groups : The 2-methoxy-2-oxoethyl group in the target compound introduces additional steric hindrance compared to simpler methyl/ethyl esters .
- Trifluoromethyl vs. Ethynyl : CF₃ (lipophilic) and ethynyl (π-conductive) substituents highlight divergent applications in drug design vs. materials science .
Physicochemical and Spectral Properties
- ¹³C NMR Shifts :
- Mass Spectrometry :
- Target compound: Predicted [M+H]⁺ ~343.1.
- Ethyl 6-bromo-2-(trifluoromethyl)-pyrrolopyridine: [M+H]⁺ = 337.1 .
Preparation Methods
Example Synthesis Pathway
| Step | Reaction | Conditions | Reagents |
|---|---|---|---|
| 1 | Synthesis of Pyrrolopyridine Core | Cyclization conditions (e.g., high temperature, catalysts) | Pyridine and pyrrole precursors |
| 2 | Bromination | Room temperature, solvent (e.g., DMF) | NBS, pyrrolopyridine core |
| 3 | Alkylation | Base (e.g., NaH), solvent (e.g., THF) | Methoxyacetyl chloride derivative |
| 4 | Esterification | Acid catalyst (e.g., HCl), solvent (e.g., MeOH) | Methanol |
Detailed Synthesis Protocol
Given the complexity of the compound, a detailed synthesis protocol would involve precise control over reaction conditions and reagent ratios. Here is a hypothetical protocol based on general organic synthesis principles:
Step 1: Synthesis of Pyrrolopyridine Core
- Mix pyridine and pyrrole precursors in a suitable solvent.
- Heat the mixture under cyclization conditions (e.g., reflux) in the presence of a catalyst.
Step 2: Bromination
- Dissolve the pyrrolopyridine core in a solvent like DMF.
- Add NBS slowly while stirring at room temperature.
- Monitor the reaction for completion.
Step 3: Alkylation
- Dissolve the brominated pyrrolopyridine in THF.
- Add a base (e.g., NaH) followed by the methoxyacetyl chloride derivative.
- Stir the mixture until the reaction is complete.
Step 4: Esterification
- Dissolve the alkylated product in methanol.
- Add an acid catalyst (e.g., HCl) and reflux the mixture.
- Monitor for completion of esterification.
Challenges and Considerations
- Regioselectivity : Ensuring the bromine atom and the methoxy-2-oxoethyl group are introduced at the correct positions is crucial.
- Yield Optimization : Each step's conditions must be optimized to maximize yield and minimize by-products.
- Purification : The final product may require purification techniques like chromatography to achieve high purity.
Q & A
What are the key considerations for optimizing the synthesis of methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate to achieve high yield and purity?
Answer:
Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and reagent stoichiometry. For structurally analogous pyrrolopyridine derivatives, multi-step protocols involving cyclization of brominated precursors and esterification are common. For example, bromine introduction via electrophilic substitution (e.g., using NBS or Br₂) must be monitored to avoid over-bromination . The 2-methoxy-2-oxoethyl group may require protection/deprotection strategies during coupling reactions to preserve functionality. Continuous flow reactors and automated systems can enhance reproducibility for scale-up . Purity is typically verified via HPLC (>95%) and elemental analysis.
How can NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Key diagnostic signals include the methoxy protons (δ ~3.8–4.0 ppm for –OCH₃) and the ester carbonyl (δ ~165–170 ppm in ¹³C). The pyrrolopyridine core protons appear as distinct aromatic signals (δ 6.5–8.5 ppm), with splitting patterns reflecting substituent positions .
- HRMS : Molecular ion peaks should match the exact mass (C₁₂H₁₀BrN₂O₄⁺: calculated ~325.98 m/z). Fragmentation patterns can confirm the bromine atom and ester groups .
- Contaminant Detection : LC-MS identifies byproducts (e.g., de-esterified or debrominated derivatives) .
What strategies are effective in addressing contradictory data regarding the reactivity of the bromine atom in cross-coupling reactions?
Answer:
Contradictions often arise from solvent polarity, catalyst selection, or competing side reactions. For Suzuki-Miyaura couplings:
- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) may exhibit divergent efficiencies depending on the arylboronic acid’s steric bulk .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance stability of intermediates, while THF may favor undesired SN2 pathways .
- Additives : Use of K₂CO₃ vs. Cs₂CO₃ can alter reaction kinetics; phase-transfer catalysts (e.g., TBAB) improve solubility in biphasic systems .
- In Situ Monitoring : Reaction progress via TLC or GC-MS helps identify optimal termination points to minimize byproducts .
How does the 2-methoxy-2-oxoethyl substituent influence the compound’s electronic properties and interaction with biological targets like FGFRs?
Answer:
- Electronic Effects : The electron-withdrawing ester group reduces electron density on the pyrrolopyridine core, enhancing electrophilicity at the bromine site for nucleophilic substitution. Computational studies (DFT) on similar compounds show lowered LUMO energies, facilitating interactions with kinase active sites .
- Biological Interactions : The substituent’s hydrogen-bonding capacity (via the carbonyl oxygen) may stabilize binding to FGFRs’ ATP-binding pockets. Mutagenesis studies on FGFR1 suggest that the methoxy group’s steric bulk modulates selectivity over off-target kinases .
What are the best practices for storing this compound to prevent degradation?
Answer:
- Storage Conditions : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent light-induced decomposition. Desiccants (silica gel) mitigate hydrolysis of the ester group .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can establish shelf-life .
- Handling : Use anhydrous solvents (e.g., dry DCM) during aliquoting to avoid moisture-triggered side reactions .
In designing experiments to explore the SAR of this compound, which functional groups should be prioritized for modification?
Answer:
- Bromine Atom : Replace with –CN, –NH₂, or aryl groups via cross-coupling to assess impact on kinase inhibition .
- Ester Group : Hydrolyze to carboxylic acid or substitute with amides to study hydrogen-bonding requirements .
- Methoxy Group : Vary alkyl chain length (ethoxy, propoxy) to probe steric effects on target binding .
- Pyrrolopyridine Core : Introduce electron-donating (–CH₃) or withdrawing (–NO₂) groups to modulate electronic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
